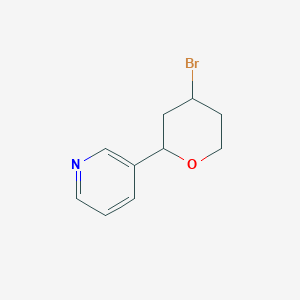
3-(4-Bromooxan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Bromooxan-2-yl)pyridine” is a chemical compound with the CAS Number: 1909337-25-2 . It has a molecular weight of 242.12 . The IUPAC name for this compound is 3-(4-bromotetrahydro-2H-pyran-2-yl)pyridine .
Molecular Structure Analysis
The InChI code for “3-(4-Bromooxan-2-yl)pyridine” is 1S/C10H12BrNO/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6H2 . This indicates the presence of a bromine atom, an oxygen atom, and a nitrogen atom in the molecule.Physical And Chemical Properties Analysis
“3-(4-Bromooxan-2-yl)pyridine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Proton Transfer Studies
Studies on derivatives of pyridine, such as 2-(1H-pyrazol-5-yl)pyridine and its bromo-substituted variants, have contributed significantly to understanding proton transfer mechanisms. These compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. This research highlights the complexity of proton transfer processes and their dependence on molecular structure and solvent environment (Vetokhina et al., 2012).
Antibacterial Activity
The synthesis of novel cyanopyridine derivatives from bromo-substituted pyridines has shown promising antibacterial properties. These compounds, tested against various aerobic and anaerobic bacteria, demonstrated significant antimicrobial activity, suggesting potential applications in developing new antibacterial agents (Bogdanowicz et al., 2013).
Organic Synthesis and Chemical Reactivity
Bromo-substituted pyridines serve as substrates for creating diverse chemical structures. Their reactivity has been harnessed in various synthesis strategies, including Suzuki cross-coupling reactions, to develop novel pyridine derivatives with potential applications in materials science, catalysis, and pharmaceuticals. These studies provide insights into the versatility of pyridine derivatives in organic synthesis (Ahmad et al., 2017).
Surface Chemistry and Catalysis
The interaction of pyridine derivatives with doped silica surfaces has been explored to understand the generation of Brønsted and Lewis acid sites. This research contributes to our knowledge of surface chemistry and catalysis, showing how modifications at the molecular level can influence the acidity and reactivity of materials (Connell & Dumesic, 1987).
Coordination Chemistry
Derivatives of pyridine, including bromo-substituted compounds, play a crucial role in coordination chemistry. They have been employed as ligands in complex synthesis, demonstrating unique properties such as luminescent behavior and thermal and photochemical spin-state transitions. These findings have applications in materials science, particularly in the development of sensors and switches (Halcrow, 2005).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromooxan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRRLBRBTLEKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1Br)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

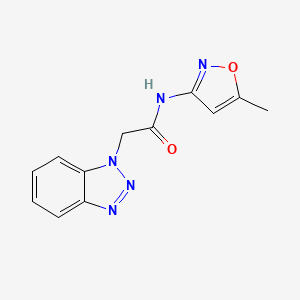
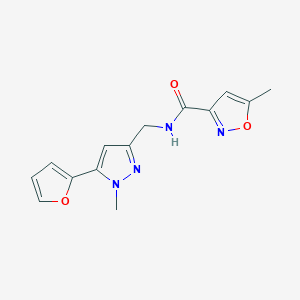
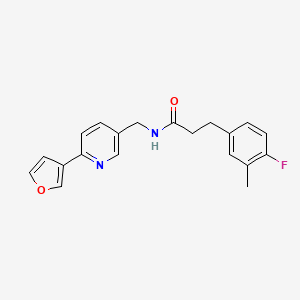
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate](/img/structure/B2712041.png)
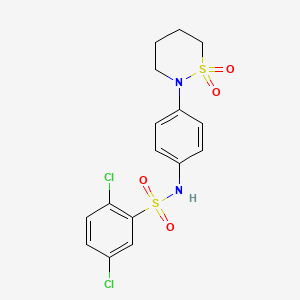
![2-(benzo[d]thiazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2712044.png)
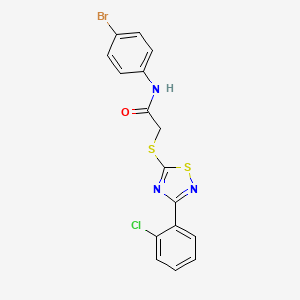
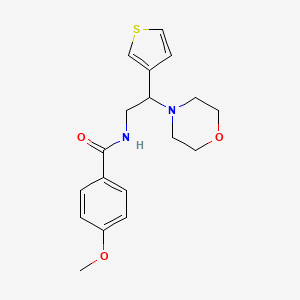
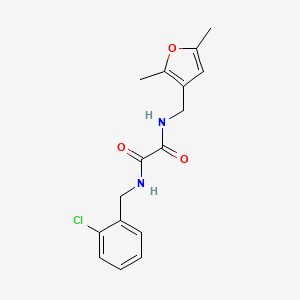
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2712052.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2712054.png)


![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-methoxycyclobutane-1-carboxamide](/img/structure/B2712059.png)